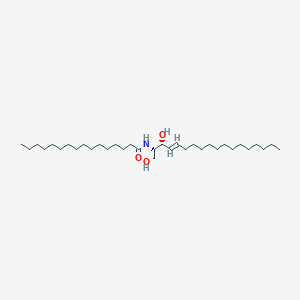

C16-ceramide

概要

説明

N-Palmitoylsphingosine, also known as C16-ceramide, is a type of sphingolipid, which is a class of lipids containing a backbone of sphingoid bases. This compound is integral to the structure and signaling functions of cell membranes. It is involved in various biological processes, including apoptosis (programmed cell death), cell differentiation, and response to stress .

準備方法

Synthetic Routes and Reaction Conditions

N-Palmitoylsphingosine can be synthesized through the de novo pathway, which involves the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine. This intermediate is then reduced to sphinganine, which is subsequently N-acylated by ceramide synthase to form N-Palmitoylsphingosine . The reaction conditions typically involve the use of specific enzymes such as serine palmitoyltransferase and ceramide synthase.

Industrial Production Methods

Industrial production of N-Palmitoylsphingosine often involves biotechnological methods, utilizing microbial fermentation or enzymatic synthesis. These methods are preferred due to their efficiency and the ability to produce high-purity compounds .

化学反応の分析

Reactions of C16-Ceramide

- *Regulation of p53: * this compound can directly bind to and activate p53, a protein that regulates the expression of genes involved in cell growth and apoptosis . This interaction is highly selective toward the ceramide acyl chain length, with the C10 atom being proximal to Ser240 and Ser241 . Ceramide binding stabilizes p53 and disrupts its complex with E3 ligase MDM2, leading to p53 accumulation, nuclear translocation, and activation of downstream targets .

- *Apoptosis Induction: * this compound elicits apoptosis in macrophages by activating the mitochondrial apoptosis pathway .

- *Phase Transitions in Lipids: * this compound influences the phase behavior of certain lipids. For example, it can affect the lamellar-to-inverted hexagonal (L − Hα II) phase transition of sn-glycero-3-phosphoethanolamine (POPE) .

- *Inhibition of CerS: * Fumonisin B1 (FB1), a fungal toxin, can inhibit CerS by reacting with the covalent acyl–enzyme intermediate, resulting in N-palmitoyl FB1, which remains tightly bound and traps the protein .

This compound and Ceramide Synthase 6 (CerS6)

CerS6, which synthesizes C16 ceramide, has a ping-pong reaction mechanism. The reaction involves the transfer of a fatty acyl chain onto the enzyme, forming a stable acyl–imidazole intermediate . Researchers have obtained structural snapshots of CerS6 at two stages of its reaction cycle, revealing this mechanism .

The active site of CerS6 contains highly conserved residues within its Lag1p motif, including His211/His212 and Asp239/Asp242 . The C16:0 chain is covalently attached to His211 . The enzyme's preference for C16-CoA is determined by a loop that limits the number of carbons that can fit in the acyl-binding tunnel .

Impact on Cellular Membranes

This compound affects the thermotropic properties of POPE, upshifting the temperature of the gel-to-liquid crystalline phase transition and downshifting the temperature of the lamellar-to-inverted hexagonal phase transition . This leads to a large coexistence region between the gel and liquid crystalline phases .

科学的研究の応用

Cancer Research

Role in Melanoma

C16-ceramide has been identified as a key player in melanoma cell behavior. Research indicates that it is the predominant long-chain ceramide in both melanoma cells and melanocytes. Studies have shown that this compound influences glycolysis and metastatic behavior in melanoma cells. For instance, treatment with exogenous this compound promoted glycolysis but did not significantly affect malignant behavior or proliferation in various melanoma cell lines. This suggests that while this compound may enhance metabolic processes, it does not necessarily drive cancer progression directly .

Mechanistic Insights

The involvement of this compound in cancer metabolism is further illustrated by its interaction with key metabolic enzymes such as pyruvate kinase and hexokinase. Inhibition of glucosylceramide synthase using PDMP led to increased intracellular levels of this compound, which correlated with altered glycolytic activity . These findings underscore the potential of targeting ceramide metabolism as a therapeutic strategy in melanoma.

Neuroprotection

Implications in Neurodegenerative Disorders

this compound has been implicated in several neurodegenerative diseases, including multiple sclerosis (MS). Elevated levels of this compound have been observed in the context of neuroinflammation and neuronal apoptosis. A study demonstrated that neuron-specific deletion of this compound could mitigate neurodegenerative effects, suggesting that modulation of ceramide levels may offer protective benefits against neuronal damage associated with MS .

Mechanisms of Action

The neuroprotective effects are thought to be mediated through the regulation of apoptosis and inflammation pathways. By influencing sphingolipid metabolism, this compound may affect cellular responses to stress and injury, highlighting its potential as a therapeutic target for neurodegenerative conditions .

Metabolic Disorders

Role in Insulin Sensitivity

this compound has been identified as a significant biomarker for insulin resistance and metabolic syndrome. In studies involving mouse models, elevated levels of this compound were associated with impaired insulin signaling pathways. This correlation suggests that targeting ceramide metabolism could provide new avenues for treating obesity-related metabolic disorders .

Case Studies

For example, research utilizing the harlequin mouse model demonstrated that specific ceramide profiles could classify mice based on their insulin sensitivity status. The findings indicate that alterations in sphingolipid metabolism are closely linked to metabolic health and disease progression .

Summary Table of Applications

| Application Area | Key Findings | Potential Therapeutic Implications |

|---|---|---|

| Cancer Research | Promotes glycolysis; does not enhance malignant behavior directly | Targeting ceramide metabolism for melanoma treatment |

| Neuroprotection | Elevated levels linked to neurodegeneration; protective effects observed | Modulation of ceramide levels as a therapeutic strategy |

| Metabolic Disorders | Associated with insulin resistance; biomarkers identified | Potential treatments for obesity-related conditions |

作用機序

N-Palmitoylsphingosine exerts its effects primarily through its role in cell signaling pathways. It acts as a second messenger in various signaling cascades, particularly those involving the tumor suppressor protein p53. The compound is known to induce apoptosis by activating ceramide synthase, which leads to the accumulation of ceramide and subsequent activation of downstream apoptotic pathways . The molecular targets include various kinases and phosphatases that regulate cell survival and death .

類似化合物との比較

Similar Compounds

Similar compounds to N-Palmitoylsphingosine include:

Sphingosine: A precursor in the biosynthesis of ceramides.

Dihydroceramide: A reduced form of ceramide with distinct biological activities.

Glucosylceramide: A glycosylated form of ceramide involved in cell recognition and signaling.

Uniqueness

N-Palmitoylsphingosine is unique due to its specific fatty acid chain length (palmitoyl group) and its role in apoptosis and cell signaling. Unlike other ceramides, it has a higher affinity for certain enzymes and receptors, making it particularly effective in inducing programmed cell death and regulating cellular responses to stress .

特性

CAS番号 |

24696-26-2 |

|---|---|

分子式 |

C34H67NO3 |

分子量 |

537.9 g/mol |

IUPAC名 |

N-[(E,2R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide |

InChI |

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33?/m1/s1 |

InChIキー |

YDNKGFDKKRUKPY-ZEWXNJAXSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H](CO)C(/C=C/CCCCCCCCCCCCC)O |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |

外観 |

Unit:10 mgSolvent:nonePurity:98+%Physical solid |

melting_point |

94-95°C |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

溶解性 |

Insoluble |

同義語 |

N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide; (2S,3R,4E)-2-N-Palmitoyloctadecasphinga-4-ene; D-erythro-C16-Ceramide; D-erythro-N-Hexadecanoylsphingenine; D-erythro-N-Palmitoylsphingosine; D-erythro-4-Ceramide; N-Hexadec |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。